N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C17H13BrN4O4 This compound is characterized by the presence of a bromophenoxy group, a pyrazole ring, and a nitrobenzenesulfonamide moiety
Scientific Research Applications
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE involves multiple steps. One common method includes the following steps:
Formation of 4-bromophenoxy methyl group: This is achieved by reacting 4-bromophenol with formaldehyde in the presence of a base.
Synthesis of pyrazole ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone.
Coupling reaction: The 4-bromophenoxy methyl group is then coupled with the pyrazole ring using a suitable coupling agent.
Introduction of nitrobenzenesulfonamide group: Finally, the nitrobenzenesulfonamide group is introduced through a sulfonation reaction followed by nitration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN~3~) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE can be compared with similar compounds such as:
1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole: Similar structure but lacks the benzenesulfonamide group.
N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Properties
IUPAC Name |
N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5S/c17-12-1-5-15(6-2-12)26-11-20-10-13(9-18-20)19-27(24,25)16-7-3-14(4-8-16)21(22)23/h1-10,19H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXLAIVHTUVZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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